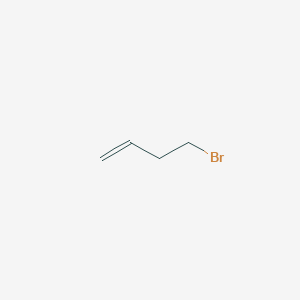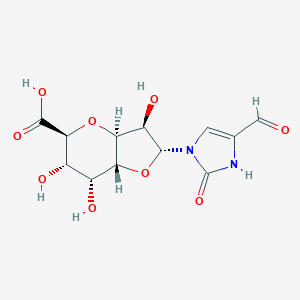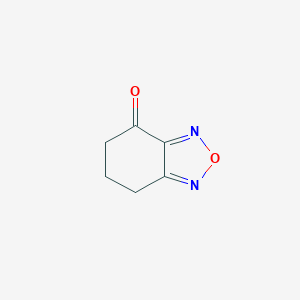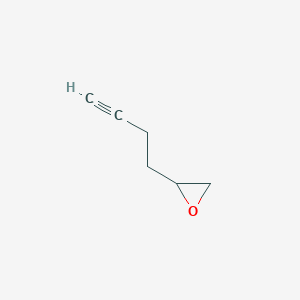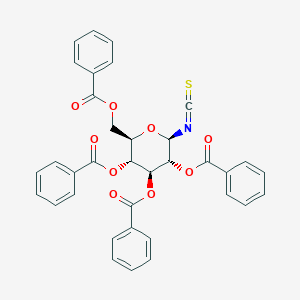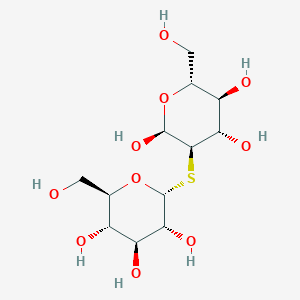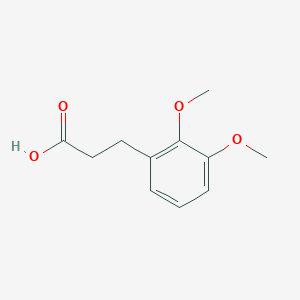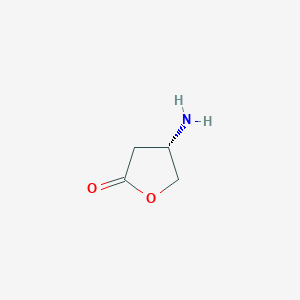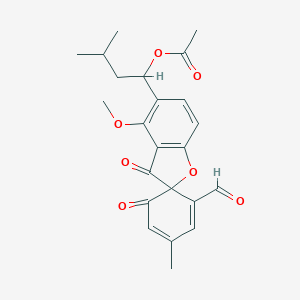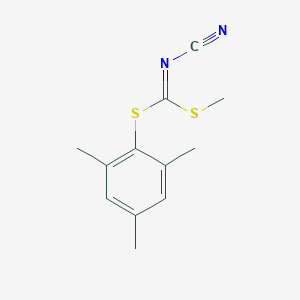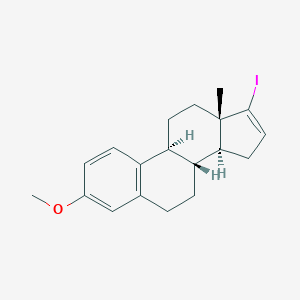![molecular formula C17H22ClNOS B139299 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride CAS No. 128959-36-4](/img/structure/B139299.png)
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of various types of cancer. The purpose of
Mechanism Of Action
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride exerts its anticancer effects by selectively inhibiting BTK, a key signaling molecule in the B-cell receptor (BCR) pathway. BTK is involved in the activation and proliferation of B-cells, which are a type of immune cell that can become cancerous in certain circumstances. By inhibiting BTK, 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride disrupts the signaling pathway that promotes cancer cell growth and survival, leading to cancer cell death.
Biochemical And Physiological Effects
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it an attractive candidate for clinical development. In addition, 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride has been shown to have minimal off-target effects, which reduces the risk of adverse side effects.
Advantages And Limitations For Lab Experiments
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify for improved potency and selectivity. 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride has also been shown to be effective in a wide range of cancer cell lines, which makes it a versatile tool for studying the BCR signaling pathway in different types of cancer. However, one limitation of 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride is that it is not effective in all types of cancer, and may require combination therapy with other agents to achieve optimal efficacy.
Future Directions
There are several potential future directions for research on 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer cell growth and survival. Another area of interest is the identification of biomarkers that can predict response to 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride, which could help to personalize treatment for individual patients. Finally, further studies are needed to evaluate the safety and efficacy of 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride in clinical trials, with the ultimate goal of developing a new treatment option for patients with cancer.
Synthesis Methods
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride is synthesized through a multi-step process involving the reaction of 2-mercaptophenol with 2-bromo-1-(2-dimethylaminoethyl)benzene in the presence of a base to yield the intermediate compound. This is followed by the reaction of the intermediate with 1-(2,6-difluorophenyl)ethanone in the presence of a palladium catalyst to produce the final product, 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride.
Scientific Research Applications
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride has been extensively studied in preclinical models of cancer, and has shown promising results as a potential therapeutic agent for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth in animal models.
properties
CAS RN |
128959-36-4 |
|---|---|
Product Name |
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride |
Molecular Formula |
C17H22ClNOS |
Molecular Weight |
323.9 g/mol |
IUPAC Name |
2-[2-[2-(dimethylamino)propyl]phenyl]sulfanylphenol;hydrochloride |
InChI |
InChI=1S/C17H21NOS.ClH/c1-13(18(2)3)12-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13,19H,12H2,1-3H3;1H |
InChI Key |
VZHJRWONYCKKMK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1SC2=CC=CC=C2O)N(C)C.Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1SC2=CC=CC=C2O)N(C)C.Cl |
synonyms |
2-[2-(2-dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



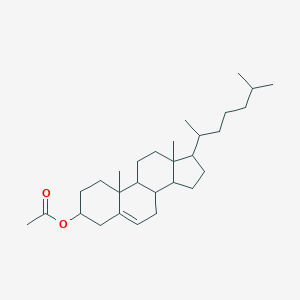
![1,4-Diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B139219.png)
